N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide is a chemical compound with the molecular formula C19H18F3N3OS and a molecular weight of 393.4 g/mol. This compound features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the biological activity of pharmaceuticals .
Vorbereitungsmethoden
The synthesis of N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide involves several steps. One common method includes the reaction of 4-(3-(trifluoromethyl)phenyl)piperazine with benzoyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound also contains a trifluoromethyl group and a piperazine ring, but lacks the benzamide moiety.
N-(4-(Trifluoromethyl)phenyl)piperazine: Similar in structure but differs in the position of the trifluoromethyl group and the presence of the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H18F3N3OS |
---|---|
Molekulargewicht |
393.4g/mol |
IUPAC-Name |
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)15-7-4-8-16(13-15)24-9-11-25(12-10-24)18(27)23-17(26)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,23,26,27) |
InChI-Schlüssel |
PHRVDFYELKPWEO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.